

Check Availability & Pricing

# Ofirnoflast: A Guide to Dissolution and Storage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ofirnoflast |           |
| Cat. No.:            | B15608140   | Get Quote |

**Application Note and Protocol** 

Audience: Researchers, scientists, and drug development professionals.

Introduction

**Ofirnoflast** is a first-in-class, orally bioavailable inhibitor of the serine/threonine-protein kinase NEK7.[1][2][3][4] By targeting NEK7, **Ofirnoflast** disrupts the assembly of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[2][3][4][5] Specifically, **Ofirnoflast**'s inhibition of NEK7's scaffolding function prevents the formation of the active inflammasome complex, thereby blocking the subsequent activation of caspase-1, pyroptosis, and the release of pro-inflammatory cytokines such as IL-1 $\beta$ .[2][3][4] This targeted mechanism of action makes **Ofirnoflast** a valuable tool for in vitro studies of inflammation and NLRP3-driven pathologies. This document provides detailed protocols for the proper dissolution and storage of **Ofirnoflast** to ensure its stability and efficacy in cell-based assays.

## **Data Presentation**

Ofirnoflast Solubility and Storage Conditions



| Parameter         | Condition                                                                                                            | Details                                                                                                                                      | Source |
|-------------------|----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Solubility        | In Vitro                                                                                                             | ≥ 100 mg/mL (199.43 mM) in DMSO. It is noted that hygroscopic DMSO can significantly impact solubility, so newly opened DMSO is recommended. | [6]    |
| In Vivo           | ≥ 2.5 mg/mL (4.99 mM) in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.                            | [6]                                                                                                                                          |        |
| In Vivo           | ≥ 2.5 mg/mL (4.99 mM) in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).                                    | [6]                                                                                                                                          | _      |
| In Vivo           | ≥ 2.5 mg/mL (4.99 mM) in a solution of 10% DMSO and 90% Corn Oil.                                                    | [6]                                                                                                                                          | _      |
| Storage           | Powder                                                                                                               | -20°C for 3 years or 4°C for 2 years.                                                                                                        | [1][6] |
| In Solvent (DMSO) | -80°C for up to 1 year (as per one source) or 6 months (as per another). At -20°C, it should be used within 1 month. | [1][6]                                                                                                                                       |        |

# **Experimental Protocols**



1. Preparation of Ofirnoflast Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of **Ofirnoflast** in dimethyl sulfoxide (DMSO).

#### Materials:

- Ofirnoflast powder (Molecular Weight: 501.44 g/mol )[1]
- Anhydrous, sterile dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes and sterile tips

#### Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Weighing Ofirnoflast: Accurately weigh the desired amount of Ofirnoflast powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 50.14 mg of Ofirnoflast.
- Dissolution:
  - Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the
     Ofirnoflast powder. For a 100 mM solution, if you weighed 50.14 mg, add 1 mL of DMSO.
  - Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[6]
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile
   microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months to a year).[1][6] For short-term storage, -20°C for up to one month is also an option.[6]



2. Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the **Ofirnoflast** stock solution to the desired final concentration for use in in vitro experiments.

#### Materials:

- Ofirnoflast stock solution (100 mM in DMSO)
- Sterile cell culture medium appropriate for your cell line (e.g., RPMI-1640, DMEM)
- Sterile microcentrifuge tubes or plates

#### Procedure:

- Thawing: Thaw a single aliquot of the **Ofirnoflast** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
  - Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control in your experiment contains the same final concentration of DMSO as the Ofirnoflast-treated samples.
- Example Dilution Series: To prepare a 100  $\mu$ M working solution from a 100 mM stock, you can perform a 1:1000 dilution. For instance, add 1  $\mu$ L of the 100 mM stock to 999  $\mu$ L of cell culture medium.
- Application to Cells: Add the prepared working solutions to your cell cultures as per your
  experimental design. In studies, Ofirnoflast has been shown to be effective in cell lines such
  as THP-1 macrophages and iPSC-derived microglia.[2][3][4]
- 3. In Vitro Assay Example: Inhibition of NLRP3 Inflammasome Activation

**Ofirnoflast**'s primary mechanism is the inhibition of the NLRP3 inflammasome. A common method to assess this is to measure the release of IL-1 $\beta$  from immune cells.



#### Cell Types:

- Human monocyte-derived macrophages (HMDMs)
- Human peripheral blood mononuclear cells (PBMCs)
- Mouse bone marrow-derived macrophages (BMDMs)
- THP-1 cell line (human monocytic cell line)

#### General Protocol Outline:

- Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
- Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.
- Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of Ofirnoflast or a vehicle control (DMSO). Incubate for a specified time (e.g., 30-60 minutes).
- NLRP3 Activation (Signal 2): Activate the NLRP3 inflammasome by adding a stimulus such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 μM for 1-2 hours).
- Sample Collection: Collect the cell culture supernatant.
- Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control.
   Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

## **Visualizations**





#### Click to download full resolution via product page

Caption: Experimental workflow for the preparation of **Ofirnoflast** stock and working solutions.





Click to download full resolution via product page



Caption: **Ofirnoflast**'s mechanism of action via inhibition of NEK7-mediated NLRP3 inflammasome assembly.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ofirnoflastum TargetMol [targetmol.com]
- 2. Ofirnoflast Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Ofirnoflast: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ofirnoflast (HT-6184) Receives Orphan Drug Designation from U.S. FDA for Myelodysplastic Syndromes [prnewswire.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Ofirnoflast: A Guide to Dissolution and Storage for In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608140#how-to-dissolve-and-store-ofirnoflast-for-in-vitro-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com